molecular formula C12H8INO5S B291097 4-Nitrophenyl 4-iodobenzenesulfonate

4-Nitrophenyl 4-iodobenzenesulfonate

Cat. No.: B291097
M. Wt: 405.17 g/mol
InChI Key: ZYSLZNPXTBUCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 4-iodobenzenesulfonate is an aromatic sulfonate ester featuring a 4-nitrophenyl group linked to a 4-iodobenzenesulfonate moiety. Aromatic sulfonates are widely used in biological studies, such as lipid monitoring and enzymatic assays, due to their stability and reactivity . The iodine substituent in this compound may enhance its utility in radiochemistry, crystallography (as a heavy atom), or as a hypervalent iodine reagent in organic synthesis .

Properties

Molecular Formula

C12H8INO5S

Molecular Weight

405.17 g/mol

IUPAC Name

(4-nitrophenyl) 4-iodobenzenesulfonate

InChI

InChI=1S/C12H8INO5S/c13-9-1-7-12(8-2-9)20(17,18)19-11-5-3-10(4-6-11)14(15)16/h1-8H

InChI Key

ZYSLZNPXTBUCPS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Insights : X-ray studies of 4-nitrophenyl 4-bromobenzenesulfonate confirm well-defined S–O and S=O bonds, which are critical for stability . The iodine analog’s larger size may alter crystal packing, warranting further crystallographic analysis.
  • Reactivity : The iodine substituent’s superior leaving group ability remains underexplored in sulfonate esters but is well-documented in hypervalent iodine reagents .
  • Biological Potential: Derivatives like 4-(4-nitrophenyl)thiomorpholine () demonstrate combinatorial synthesis feasibility, hinting at pathways to modify the target compound for drug discovery.

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